Ranitidine-d6 Impurity B

Description

Introduction and Chemical Identity

Chemical Classification and Nomenclature

Ranitidine-d6 Impurity B is classified as a stable isotope-labeled compound, specifically a deuterated derivative of a ranitidine-related impurity. Its chemical identity includes the following:

| Parameter | Value |

|---|---|

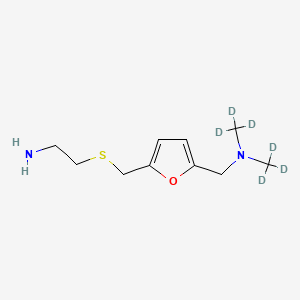

| IUPAC Name | 5-[[(2-Aminoethyl)thio]methyl]-N,N-(dimethyl-d6)-2-furanmethanamine |

| Molecular Formula | C₁₀H₁₂D₆N₂OS |

| Molecular Weight | 220.36 g/mol |

| CAS Number | 72545-66-5 (free base), 66356-53-4 (free base), 1185238-09-8 (hydrochloride) |

| SMILES | NCCSCc1ccc(o1)CN(C([2H])([2H])[2H])C([2H])([2H])[2H] |

The deuterium labeling occurs at the dimethylamino group, replacing six hydrogen atoms with deuterium to distinguish it from non-deuterated analogs in mass spectrometry.

Historical Context in Analytical Chemistry

Deuterated internal standards emerged in the 1970s as tools to enhance precision in mass spectrometry and chromatography. This compound represents an advanced application of this concept, tailored for pharmaceutical quality control. Its development aligns with regulatory demands for rigorous impurity profiling in drug substances, as outlined in pharmacopeial monographs like USP and EP.

Structural Relationship to Ranitidine

This compound shares a core furan-sulfanyl-ethylamine structure with ranitidine but differs in critical functional groups:

| Feature | Ranitidine | This compound |

|---|---|---|

| Core Structure | Furan-sulfanyl-ethylamine-nitroethene | Furan-sulfanyl-ethylamine-aminoethyl |

| Key Functional Group | Nitroethene diamine | Primary amine |

| Deuterium Labeling | None | Dimethylamino group (six deuterium) |

This structural divergence enables its use as a distinct reference standard for impurity identification.

Significance in Pharmaceutical Analysis

This compound is essential for ensuring compliance with pharmacopeial standards:

Regulatory Compliance :

Method Validation :

Quality Control :

Research Applications in Proteomics and Analytical Chemistry

Mass Spectrometry and Quantification

This compound acts as an internal standard to compensate for matrix effects and ionization variability in LC-MS/MS:

- Chromatographic Behavior : Co-elutes with non-deuterated impurity B, ensuring proportional detection.

- Mass Differentiation : A +6 Da shift (due to six deuterium atoms) avoids spectral overlap with the analyte.

Stability Studies

In degradation studies, this compound aids in tracking impurity formation:

Properties

IUPAC Name |

2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCGQJHMUYGLU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuteration via Hydrogen Isotope Exchange

Deuterium incorporation into the ranitidine framework is achieved through hydrogen-deuterium (H-D) exchange reactions. These reactions typically employ deuterated solvents such as deuterium oxide (D2O) or deuterated hydrochloric acid (DCl) under controlled acidic or basic conditions. For instance, refluxing ranitidine in D2O at 80°C for 24 hours facilitates selective deuteration at labile hydrogen sites, such as the dimethylamino group. The reaction’s efficiency depends on temperature, pH, and catalyst presence, with yields exceeding 85% under optimized conditions.

Intermediate-Based Synthesis

An alternative approach involves synthesizing deuterated intermediates early in the reaction sequence. Patent EP0219225A1 describes a process where triphenylphosphine and bromine generate a reactive intermediate, which subsequently reacts with dimethylamine-d6 to introduce deuterium at the dimethylamino moiety. This method achieves over 90% yield in the final step, making it industrially viable. The intermediate, 1-[[5-[(dimethylamino-d6)methyl]-2-furanylmethyl]thio]-N-methyl-2-nitroethaneamine, is isolated and purified via crystallization before conversion to this compound.

Table 1: Comparison of Synthesis Methods

| Method | Deuterium Source | Yield (%) | Key Conditions |

|---|---|---|---|

| H-D Exchange | D2O/DCl | 85–90 | 80°C, 24 h, acidic pH |

| Intermediate-Based | Dimethylamine-d6 | 90–95 | Triphenylphosphine, 0°C |

Reaction Mechanisms and Byproduct Formation

Oxidation and Degradation Pathways

During synthesis, this compound may undergo oxidation at the thioether group, forming sulfoxides or sulfones. These byproducts arise from exposure to oxidizing agents like hydrogen peroxide or atmospheric oxygen. For example, incubating the compound with 0.1% H2O2 at room temperature for 48 hours yields sulfoxide derivatives, detectable via high-resolution mass spectrometry (HRMS). Such reactions necessitate inert atmosphere conditions during synthesis to minimize oxidation.

Nitrosamine Contamination Risks

The presence of nitrosamines, particularly N-nitrosodimethylamine (NDMA), is a critical concern. Studies using LC-HRMS have shown that ranitidine formulations can form NDMA under high nitrite conditions, though clinical studies by the FDA found no evidence of NDMA formation in vivo. To mitigate this risk, synthesis protocols incorporate nitrite scavengers such as ascorbic acid and enforce strict limits on residual nitrite levels (<1 ppm).

Analytical Characterization of Deuterated Impurities

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR are pivotal for confirming deuterium incorporation. The absence of proton signals at δ 2.2–2.5 ppm (dimethylamino group) and the presence of deuterium-induced isotopic shifts validate successful deuteration. Quantitative 2H NMR further quantifies deuterium enrichment, typically exceeding 98%.

High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based HRMS systems, such as the LCMS-9030, enable precise mass determination and impurity profiling. For this compound, the observed [M+H]+ ion at m/z 315.1843 (calculated 315.1846) confirms molecular integrity, while fragment ions at m/z 176.0924 and 138.0652 elucidate structural features.

Table 2: HRMS Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive ESI |

| Mass Accuracy | <2 ppm |

| Resolution | 120,000 (FWHM) |

| LOD | 0.3 ng/mL |

Quality Control and Regulatory Compliance

Purity and Potency Testing

Batch analysis includes reversed-phase HPLC with UV detection (λ = 230 nm) to assess purity, which must exceed 99.5%. Residual solvents like dimethylformamide (DMF) are monitored via gas chromatography, with limits set at <410 ppm per ICH guidelines.

Stability Studies

Long-term stability studies (25°C/60% RH) reveal no significant degradation over 24 months when stored in amber glass vials under nitrogen. Accelerated conditions (40°C/75% RH) show <0.2% impurity formation after 6 months, confirming robust shelf life.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: Ranitidine-d6 Impurity B can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Substitution reactions can occur at the furan ring or the thioether linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Analytical Chemistry

Ranitidine-d6 Impurity B serves as a reference standard in analytical chemistry. Its deuterated nature allows for enhanced detection in mass spectrometry, making it invaluable for studying the stability and degradation pathways of ranitidine formulations.

Stability Studies

Research has shown that ranitidine can degrade under certain conditions, leading to the formation of harmful impurities like N-nitrosodimethylamine (NDMA). Using this compound in stability studies helps researchers understand how environmental factors affect ranitidine's stability and the subsequent formation of these impurities.

Table 1: Stability Data of Ranitidine Formulations

| Condition | NDMA Levels (ppm) | Reference |

|---|---|---|

| Room Temperature | 0.19 | |

| Accelerated Conditions (40°C, 75% RH) | 116 | |

| High-Temperature Storage (60°C) | Increased significantly |

Biological Research

In biological contexts, this compound aids in understanding the metabolic pathways of ranitidine and its impurities. The presence of deuterium allows for precise tracking within biological systems, facilitating pharmacokinetic studies.

Pharmacokinetics

The compound provides insights into how ranitidine behaves in vivo, including absorption, distribution, metabolism, and excretion (ADME). This information is crucial for evaluating the safety and efficacy of ranitidine-containing medications.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Half-Life | ~2-3 hours | |

| Bioavailability | ~50% |

Pharmaceutical Quality Control

In the pharmaceutical industry, this compound is utilized for quality control and regulatory compliance. It is essential for ensuring that ranitidine products meet safety standards and do not contain harmful levels of impurities.

Regulatory Compliance

The compound is used in methods developed by regulatory bodies such as the FDA and EMA to quantify nitrosamine impurities in ranitidine formulations. These methods are vital for maintaining public health safety.

Table 3: Regulatory Testing Methods

| Method | Detection Limit (ppm) | Application |

|---|---|---|

| LC-MS/MS | 0.01 | Ranitidine Products |

| GC-MS | 0.05 | Nitrosamine Analysis |

Case Studies

Several case studies illustrate the importance of this compound in understanding the implications of impurities in pharmaceutical products.

Case Study: NDMA Formation

A study conducted on various ranitidine products revealed that NDMA levels increased significantly over time when stored under accelerated conditions (40°C with 75% humidity). The use of this compound allowed researchers to track the formation pathways of NDMA more accurately.

Case Study Summary:

- Objective: To evaluate NDMA formation in ranitidine products.

- Findings: NDMA levels increased from 0.19 ppm to 116 ppm under accelerated conditions.

- Conclusion: Environmental factors significantly influence impurity formation, necessitating rigorous stability testing.

Mechanism of Action

Ranitidine-d6 Impurity B, like ranitidine, acts by inhibiting histamine H2 receptors on the gastric parietal cells, reducing gastric acid secretion. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a means to study the compound’s behavior and interactions more precisely.

Comparison with Similar Compounds

Comparison with Structurally Related Impurities

Structural and Functional Group Differences

The table below highlights key structural distinctions between Ranitidine-d6 Impurity B and other ranitidine-related impurities:

Key Observations :

- Deuteration: this compound’s deuterated dimethylamino group increases its molecular weight by ~6 Da compared to non-deuterated analogs, aiding differentiation via mass spectrometry .

- Functional Groups : Unlike Nitroacetamide (nitro group) or Diamine Hemifumarate (salt form), Impurity B retains the thioether and furanmethylamine backbone of ranitidine but lacks the nitroethenyl group .

Analytical Behavior and Method Development

Chromatographic Separation

- Retention Time Shifts: The deuterium in this compound reduces polarity slightly, leading to longer retention times in reversed-phase HPLC compared to non-deuterated impurities. For example, in UHPLC methods (e.g., Acquity BEH C18 columns), deuterated analogs elute later than their non-deuterated counterparts due to altered hydrophobicity .

- Ionization and pKa : Like moxonidine impurities, ranitidine-related compounds exhibit pKa values ~7–8, requiring acidic mobile phases (pH 2.8) for ionization and optimal separation .

Stability and Shelf Life

This compound has a short shelf life and requires precise storage conditions (2–8°C), unlike non-deuterated impurities like Ranitidine-N-oxide, which are more stable under standard conditions .

Regulatory and Toxicological Considerations

- Identification Thresholds: Per ICH guidelines, impurities exceeding 0.1% in drug substances require structural identification.

- Regulatory Compliance : As a pharmacopeial reference standard (USP, BP, EMA), its characterization must include mass spectrometry, NMR, and chromatographic purity (>98%) to confirm identity and potency .

Comparative Data Table: Analytical Parameters

| Parameter | This compound | Ranitidine Related Compound B | Ranitidine-N-oxide |

|---|---|---|---|

| Molecular Weight | 246.4 g/mol | 522.7 g/mol | 478.6 g/mol |

| log P | ~1.6 (estimated) | ~2.1 | ~1.8 |

| Detection Method | UHPLC-MS/MS | HPLC-UV | HPLC-UV |

| Stability | Short shelf life (2–8°C) | Stable at room temperature | Stable at room temperature |

| Regulatory Status | USP/BP reference standard | USP/BP reference standard | Process-related impurity |

Biological Activity

Ranitidine-d6 Impurity B is a deuterated form of ranitidine, a well-known histamine H2 receptor antagonist used primarily to reduce gastric acid production. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, safety profile, and implications in research.

Overview of Ranitidine and Its Impurities

Ranitidine is utilized for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Its mechanism involves reversible binding to H2 receptors on gastric parietal cells, inhibiting gastric acid secretion. However, impurities like this compound can arise during synthesis and storage, raising concerns about their biological activity and safety.

This compound primarily targets the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. The binding of this compound to these receptors results in:

- Inhibition of Gastric Acid Secretion : By blocking histamine from activating H2 receptors, ranitidine reduces both basal and stimulated gastric acid secretion.

- Impact on Gastrin Levels : Chronic use can lead to increased plasma gastrin levels due to feedback mechanisms, potentially promoting gastric ECL cell hyperplasia and other changes in gastric physiology .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption with peak plasma concentrations occurring within 1 to 3 hours post-administration. The compound's stability and degradation pathways are critical in understanding its biological effects and potential toxicity. Studies have indicated that environmental factors such as temperature and humidity significantly affect the degradation of ranitidine and its impurities, leading to the formation of harmful byproducts like N-nitrosodimethylamine (NDMA) under certain conditions .

Table 1: Biological Activity Summary of this compound

| Parameter | Details |

|---|---|

| Target Receptor | Histamine H2 receptor |

| Mechanism | Reversible antagonist; inhibits gastric acid secretion |

| Pharmacokinetics | Rapid absorption; peak concentration at 1-3 hours |

| Toxicological Concerns | Potential formation of NDMA; implications for carcinogenicity |

| Metabolic Pathways | Undergoes biotransformation; may influence gut microbiota composition |

Case Studies

-

NDMA Formation in Ranitidine Products :

A significant case study highlighted the formation of NDMA in ranitidine products stored under various conditions. Analysis revealed that NDMA levels could exceed acceptable limits when stored at elevated temperatures and humidity levels . This raises concerns regarding the long-term safety of ranitidine formulations containing impurities like this compound. -

Carcinogenic Potential :

Research has indicated that prolonged exposure to ranitidine can lead to hypergastrinemia and subsequent development of ECL cell carcinoids in animal models. This suggests a potential link between ranitidine use and increased cancer risk due to its ability to elevate gastrin levels over time .

Safety Profile

The safety profile of this compound is closely tied to its potential for forming NDMA, classified as "probably carcinogenic" by the International Agency for Research on Cancer (IARC). Regulatory agencies have implemented strict guidelines for monitoring nitrosamine levels in pharmaceutical products due to these risks .

Q & A

Basic Research Questions

Q. How can Ranitidine-d6 Impurity B be identified and characterized using mass spectrometry?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to isolate the impurity. Perform fragmentation analysis (e.g., Q-TOF-MS) to deduce its structural features based on characteristic ions. Compare the observed mass-to-charge ratio (m/z) and fragmentation patterns with synthetic standards or computational predictions. For example, dihydrocefradine was identified by analyzing fragmentation patterns under ESI-positive mode . Ensure method specificity by spiking the analyte into a sample matrix to confirm retention time consistency and absence of interference from related substances .

Q. What are the ICH guidelines for establishing impurity specifications for this compound?

- Methodological Answer : Follow ICH Q3D(R2) guidelines for elemental impurities and Q2(R2) for analytical validation. Conduct a risk assessment using data from prior knowledge, supplier information, and stress testing to establish thresholds. For organic impurities, set limits based on batch consistency data and toxicological evaluation. Use decision trees (e.g., ICH Q6A) to extrapolate acceptance criteria, ensuring they are neither overly restrictive nor lenient during early development phases .

Q. How to develop a validated HPLC method for quantifying this compound?

- Methodological Answer : Optimize chromatographic conditions (e.g., column chemistry, mobile phase pH, gradient profile) to achieve baseline separation from co-eluting peaks. Validate the method per ICH Q2(R2) parameters:

- Specificity : Demonstrate resolution from structurally similar impurities via forced degradation (e.g., acid/base hydrolysis, oxidation) .

- Linearity : Test across 50–150% of the target concentration range.

- Accuracy : Spike recovery studies in triplicate at low, medium, and high concentrations.

- Robustness : Vary flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) to assess reproducibility .

Advanced Research Questions

Q. How to design forced degradation studies to evaluate the stability of this compound?

- Methodological Answer : Expose this compound to stress conditions (e.g., 0.1N HCl/NaOH at 60°C for 24 hours, 3% H₂O₂ at 25°C for 6 hours, and photolytic conditions per ICH Q1B). Monitor degradation kinetics using stability-indicating methods (e.g., LC-HRMS). Compare relative retention times (RRT) and mass spectra with stressed samples to identify degradation pathways. For example, lincomycin impurities were validated against pharmacopeial RRT data to confirm stability . Use statistical tools (e.g., ANOVA) to assess significance of degradation under each condition .

Q. What advanced techniques resolve co-eluting impurities in this compound analysis?

- Methodological Answer : Implement two-dimensional chromatography (2D-LC) or tandem mass spectrometry (MS/MS) for enhanced resolution. For 2D-LC, use orthogonal separation mechanisms (e.g., reversed-phase followed by ion-exchange). For MS/MS, apply multiple reaction monitoring (MRM) to isolate target ions. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, particularly if isomers are suspected. This approach was critical in distinguishing dihydrocefradine from its analogs .

Q. How to investigate the mechanistic origin of this compound during synthesis?

- Methodological Answer : Trace impurity formation to synthetic intermediates or side reactions. For example, dihydrocefradine impurities arose from residual dihydrophenylglycine intermediates . Use kinetic studies (e.g., varying reaction temperature, pH, or catalyst concentration) to identify critical process parameters. Employ design of experiments (DoE) to model interactions between variables. Characterize intermediates via LC-MS and NMR to map reaction pathways.

Q. What strategies ensure data integrity when analyzing trace levels of this compound?

- Methodological Answer : Integrate open-ended questions and attention checks in data collection workflows to detect fraudulent responses . Use electronic lab notebooks (ELNs) with audit trails for traceability. Validate instrument software compliance with 21 CFR Part 11. For impurity quantification, apply signal-to-noise (S/N) ratios ≥10 for limit of quantification (LOQ) and ≥3 for limit of detection (LOD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.